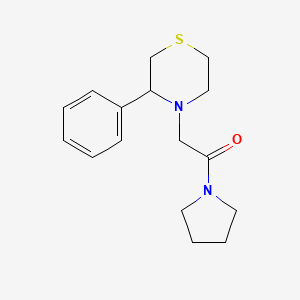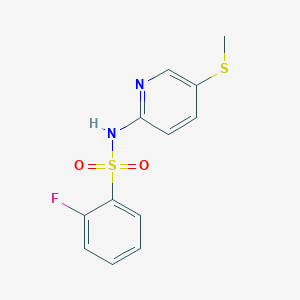
2-(3-Phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone is a chemical compound used in scientific research. It is a heterocyclic organic compound with the molecular formula C15H22N2OS. This compound is a derivative of pyrrolidine and is used in various research studies due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-(3-Phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
2-(3-Phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects. It has been found to possess antioxidant properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds and as a ligand in coordination chemistry. However, one limitation is its relatively high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(3-Phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone. One area of research could be to investigate its potential as an anticancer agent in vivo. Another area of research could be to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research could be conducted on its mechanism of action and its potential as a therapeutic agent for other diseases and conditions.
Synthesemethoden
The synthesis of 2-(3-Phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone involves the reaction of 3-phenylthiomorpholine with ethyl 2-bromoacetoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with pyrrolidine to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(3-Phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone has several applications in scientific research. It is used as a building block for the synthesis of other compounds. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Eigenschaften
IUPAC Name |
2-(3-phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-16(17-8-4-5-9-17)12-18-10-11-20-13-15(18)14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPWFYCYWYBUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCSCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)



![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)
![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)

![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)
